Pentafluorophenyl 5-chloropyrimidine-2-sulfonate
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Overview
Description
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is a versatile chemical compound known for its unique reactivity and selectivity. It is widely used in various fields of scientific research and industrial applications due to its ability to form stable bonds with other molecules. The compound has a molecular weight of 360.64 g/mol and is characterized by the presence of both pentafluorophenyl and chloropyrimidine groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pentafluorophenol with 5-chloropyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonate esters or amides.
Elimination-Addition: In the presence of strong bases, the compound can undergo elimination-addition reactions, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Temperature: Room temperature to moderate heating (25-60°C)
Major Products Formed
The major products formed from reactions involving this compound include sulfonate esters, amides, and other substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and amides.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentafluorophenyl 5-chloropyrimidine-2-sulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired products. The chloropyrimidine moiety further contributes to the compound’s reactivity and selectivity by providing additional sites for chemical modification .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Sulfonate Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity and selectivity in nucleophilic substitution reactions.
Chloropyrimidine Derivatives: Compounds containing the chloropyrimidine moiety also display comparable chemical properties and are used in similar applications.
Uniqueness
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is unique due to the combination of the pentafluorophenyl and chloropyrimidine groups, which confer distinct reactivity and selectivity. This makes it a valuable reagent in various synthetic and research applications, offering advantages over other similar compounds in terms of stability and ease of handling .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRJQLQPDOQCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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